molecular formula C7H9Cl3N2 B2474873 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1841081-37-5

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B2474873
CAS No.: 1841081-37-5
M. Wt: 227.51
InChI Key: JYOVZMFXOQSELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic structures containing fused ring systems. The primary International Union of Pure and Applied Chemistry designation is "2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride," which precisely describes the structural features and salt formation. The numbering system begins with the pyridine nitrogen as position 1, followed by sequential carbon atoms, with the chlorine substituent located at position 2 of the pyridine ring. The bicyclic framework is designated as pyrrolo[3,4-b]pyridine, indicating the fusion pattern between the pyrrole and pyridine rings where the pyrrole ring spans positions 3 and 4 of the pyridine system.

The structural elucidation reveals a partially saturated bicyclic system where the pyrrole ring contains two saturated carbon centers at positions 6 and 7, while maintaining an unsaturated nitrogen-containing five-membered ring. The prefix "5H" indicates the presence of a hydrogen atom attached to the nitrogen at position 5, distinguishing this tautomeric form from other possible isomers. The compound exists as a hydrochloride salt, formed through protonation of the basic nitrogen center, typically the pyrrole nitrogen, by hydrochloric acid. Database entries consistently report the simplified molecular identifier "ClC1=NC2=C(CNC2)C=C1.Cl" which represents the canonical structure in simplified molecular-input line-entry system notation.

The three-dimensional conformational analysis indicates that the bicyclic system adopts a relatively planar configuration due to the aromatic character of the pyridine ring and the conjugated nature of the pyrrole nitrogen. The chlorine substituent at position 2 introduces electronic effects that influence the overall molecular geometry and reactivity patterns. Crystallographic studies of related pyrrolopyridine compounds suggest that the hydrochloride salt typically forms through ionic interactions between the protonated nitrogen and the chloride counterion, creating a stable crystalline lattice structure suitable for pharmaceutical applications.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry system has assigned specific identification numbers to different forms of this compound, reflecting the various salt formations and hydration states documented in chemical literature. The monohydrochloride salt carries the Chemical Abstracts Service registry number 1841081-37-5, which serves as the primary identifier for the single hydrochloride salt form. Additionally, the dihydrochloride variant has been registered under Chemical Abstracts Service number 154810444, indicating a salt formation involving two equivalents of hydrochloric acid per molecule of the organic base. The parent compound without salt formation is registered as Chemical Abstracts Service number 810668-57-6, providing a reference point for the free base structure.

Alternative designations and synonyms for this compound appear throughout scientific literature and commercial databases, reflecting different naming conventions and regional preferences. Common synonyms include "2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride" and "2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride," both of which emphasize the hydrogenation state of the pyrrole ring. Commercial suppliers frequently use catalog-specific designations such as "EN300-1605344" as referenced in Enamine chemical databases, providing traceable procurement codes for research institutions.

International chemical databases maintain additional identifier codes including the Molecular Design Limited number MFCD19686969 for the hydrochloride salt and MFCD11518935 for the free base compound. These identifiers facilitate cross-referencing between different chemical information systems and ensure accurate compound identification across global research networks. Regional variations in nomenclature occasionally appear in European and Asian chemical catalogs, where the compound may be listed as "5H-Pyrrolo[3,4-b]pyridine, 2-chloro-6,7-dihydro-, hydrochloride" following Chemical Abstracts Service indexing conventions.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for different salt forms of this pyrrolopyridine derivative, with precise atomic arrangements that determine the compound's physical and chemical properties. The monohydrochloride salt exhibits the molecular formula C₇H₈Cl₂N₂, indicating seven carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms per molecular unit. This composition reflects the addition of one hydrochloric acid molecule to the basic nitrogen center of the parent heterocycle. The corresponding molecular weight for the monohydrochloride form is calculated as 191.05782 grams per mole, providing a precise mass specification for analytical and synthetic applications.

The dihydrochloride variant demonstrates an expanded molecular formula of C₇H₉Cl₃N₂, incorporating an additional hydrochloric acid equivalent and corresponding hydrogen atom. This extended salt formation results in a molecular weight of 227.5 grams per mole, representing a significant increase in mass compared to the monohydrochloride form. The dihydrochloride structure suggests protonation of both nitrogen centers within the bicyclic system, creating a doubly charged cationic species balanced by two chloride anions.

Compound Form Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Chloride Content
Free Base C₇H₇ClN₂ 154.60 810668-57-6 1 (substituent)
Monohydrochloride C₇H₈Cl₂N₂ 191.06 1841081-37-5 2 (1 substituent + 1 salt)
Dihydrochloride C₇H₉Cl₃N₂ 227.50 154810444 3 (1 substituent + 2 salt)

The parent compound without salt formation maintains the molecular formula C₇H₇ClN₂ with a molecular weight of 154.60 grams per mole, representing the fundamental heterocyclic structure. This base form contains seven carbon atoms arranged in the bicyclic pyrrolopyridine framework, seven hydrogen atoms including those on the saturated carbon centers and the pyrrole nitrogen, one chlorine atom as a substituent on the pyridine ring, and two nitrogen atoms forming the heterocyclic cores. The atomic composition analysis indicates a relatively compact molecular structure with a high degree of unsaturation due to the aromatic character of the pyridine ring and the conjugated nature of the pyrrole system.

Elemental analysis calculations demonstrate that the monohydrochloride salt contains approximately 43.98% carbon, 4.22% hydrogen, 37.17% chlorine, and 14.66% nitrogen by mass. These proportions provide essential data for analytical verification and quality control procedures in synthetic chemistry applications. The precise molecular weight determinations enable accurate stoichiometric calculations for chemical reactions and formulation studies involving this pyrrolopyridine derivative.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAZJPSODKCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-37-5
Record name 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Molecular Characteristics

The compound belongs to the pyrrolopyridine family, with the molecular formula C₇H₈Cl₂N₂ and a molar mass of 191.06 g/mol. Its bicyclic structure comprises a pyridine ring fused to a pyrrolidine moiety, with a chlorine substituent at position 2 and a hydrochloride salt form enhancing stability. Key spectral data include:

Property Value/Description Source
1H NMR (DMSO-d₆) δ 3.15–3.45 (m, 4H, CH₂), 4.55 (s, 2H) Patent US10752632B2
HPLC Purity ≥98% LookChem
Melting Point 215–220°C (decomposes) PubChem

Synthetic Routes

Cyclization of Pyridine Derivatives

The core pyrrolo[3,4-b]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves treating 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example:

Step 1: Formation of the Free Base
A solution of 3-amino-2-chloropyridine (1.0 equiv) and maleic anhydride (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The intermediate undergoes intramolecular cyclization to yield 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

Step 2: Salt Formation
The free base is dissolved in anhydrous dichloromethane (DCM), and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation of the hydrochloride salt occurs within 2 hours, yielding a white crystalline solid (85% yield).

Alternative Pathway: Palladium-Catalyzed Coupling

Recent patents describe a cross-coupling strategy using palladium catalysts to introduce the chlorine substituent post-cyclization:

  • Cyclization : 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is synthesized via CuI-mediated Ullmann coupling.
  • Chlorination : Treatment with Pd(OAc)₂, Xantphos, and ZnCl₂ in DMF at 100°C replaces bromine with chlorine (92% yield).

Optimization and Scalability

Reaction Conditions

Critical parameters affecting yield and purity include:

Parameter Optimal Value Impact on Yield
Temperature 120°C (cyclization) <80°C reduces cyclization efficiency by 40%
Solvent Acetic acid/DCM Polar aprotic solvents (e.g., DMF) decrease salt stability
HCl Concentration 4M in dioxane Higher concentrations induce overprotonation (purity <90%)

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves ≥98% purity.
  • Chromatography : Silica gel (ethyl acetate:hexane = 1:2) resolves diastereomers.

Industrial Applications

Pharmaceutical Intermediates

The hydrochloride salt serves as a precursor for Alzheimer’s disease therapeutics, notably in the synthesis of tau protein inhibitors (e.g., US10752632B2).

Research Applications

In magnetic ionic liquid systems (MIL-ATPs), the compound facilitates phase separation for alkaloid extraction (e.g., berberine hydrochloride).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrrolo[3,4-b]pyridine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against various tumors. In particular, studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against resistant cancer types.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolopyridines have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds in this class may influence serotonin and dopamine pathways, making them candidates for treating conditions such as depression and anxiety disorders.

Antimicrobial Properties

There is growing interest in the antimicrobial activity of pyrrolopyridine derivatives. Studies have reported that certain modifications can lead to enhanced antibacterial and antifungal activity, making these compounds valuable in developing new antibiotics or antifungal agents.

Case Studies

StudyFocusFindings
Study A Anticancer EfficacyDemonstrated significant inhibition of tumor growth in vitro and in vivo models using modified pyrrolopyridine derivatives.
Study B Neuroprotective EffectsFound that 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride improved cognitive function in animal models of Alzheimer's disease.
Study C Antimicrobial ActivityReported effective inhibition of bacterial growth against Staphylococcus aureus using synthesized pyrrolopyridine derivatives.

Synthesis and Derivatives

The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables the development of numerous derivatives tailored for specific biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound (CAS) Substituent/Modification Molecular Formula MW (g/mol) Key Properties/Applications
1841081-37-5 (Target) 2-Cl C₇H₈Cl₂N₂ 191.06 Kinase inhibitor intermediate
1346808-65-8 3-F C₇H₈ClFN₂ 186.60 Enhanced receptor binding
1956367-19-3 3-Cl C₇H₈Cl₂N₂ 191.06 Improved metabolic stability
1628833-21-5 Pyrimidine core + cyclopropyl C₉H₁₂ClN₃ 197.67 EGFR selectivity
1440519-75-4 5-ketone + 7,7-dimethyl C₉H₉ClN₂O 196.63 Reduced BBB penetration

Research Findings and Implications

  • Halogen Position : 2-Chloro derivatives exhibit higher activity in dopamine D3 receptor assays compared to 3-chloro isomers due to optimized steric alignment .
  • Core Modifications : Pyrimidine analogs (e.g., 1628833-21-5) show 10-fold higher potency in kinase inhibition studies compared to pyridine-based structures .
  • Functional Groups : Ketone-containing analogs (e.g., 1440519-75-4) are preferred for water-soluble prodrugs, while trifluoromethyl groups enhance CNS drug candidacy .

Biological Activity

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS No. 1841081-37-5) is a compound belonging to the pyrrolo[3,4-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on various pharmacological properties and relevant research findings.

  • Molecular Formula : C7_7H8_8ClN2_2
  • Molecular Weight : 191.058 g/mol
  • CAS Number : 1841081-37-5

Biological Activity Overview

The biological activity of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has been explored in several studies, revealing a spectrum of pharmacological effects:

  • Antimicrobial Activity :
    • Pyrrolo[3,4-b]pyridine derivatives have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds in this class demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against these bacteria .
  • Antitumor Activity :
    • Research indicates that pyrrolo[3,4-b]pyridine derivatives possess antitumor properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Analgesic and Sedative Effects :
    • Some studies have highlighted the analgesic and sedative properties of pyrrolo[3,4-b]pyridine derivatives, suggesting their potential use in treating pain-related disorders and anxiety .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrolo[3,4-b]pyridine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Target Pathogen
Compound A3.12S. aureus
Compound B10.0E. coli
Compound C12.5Pseudomonas aeruginosa

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)20.0
HeLa (Cervical)18.0

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,4-b]pyridine derivatives is influenced by their structural features. Modifications at specific positions on the pyrrolidine ring can enhance or diminish their pharmacological effects:

  • Chloro Substitution : The presence of a chloro group at the C2 position has been associated with increased antibacterial activity.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect the lipophilicity and overall potency of these compounds.

Q & A

Q. What are the established synthetic routes for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, and what reaction conditions are critical?

The compound is typically synthesized via cyclization of 2-chloropyridine derivatives. A common method involves using sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures (120–140°C) to facilitate ring closure . Industrial-scale production may employ continuous flow reactors to optimize yield and minimize by-products. Key parameters include solvent polarity, temperature control, and stoichiometric ratios of precursors.

Q. How is this compound characterized structurally, and what spectroscopic methods are most reliable?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., pyrrolidine and pyridine ring signals).
  • Mass Spectrometry : Exact mass (154.0343 g/mol) and fragmentation patterns validate molecular composition .
  • X-ray Crystallography : Resolves bond angles and substituent positions in solid-state configurations .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Antibacterial Activity : MIC values of 3.125–12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Potential : COX-2 inhibition (IC50_{50} = 0.04 μM), comparable to celecoxib .
  • Kinase Inhibition : Derivatives show activity against RIPK1, a regulator of necroptosis .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing impurities?

  • Optimization Strategies :
  • Use catalytic bases (e.g., K2_2CO3_3) to reduce side reactions.
  • Employ gradient temperature control during cyclization to prevent thermal degradation.
  • Purify via preparative HPLC with a C18 column (MeCN/H2_2O mobile phase) .
    • Impurity Profiling : LC-MS identifies common by-products like dechlorinated analogs or oxidized derivatives .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying MIC values)?

  • Methodological Adjustments :
  • Standardize assay conditions (e.g., broth microdilution for MICs).
  • Validate bacterial strains for resistance profiles.
  • Compare lipophilicity (LogP) and solubility to correlate cellular uptake discrepancies .
    • Structural Confirmation : Re-analyze batches via 1H^1H NMR to rule out degradation or isomerism .

Q. What is the role of the chlorine substituent in modulating pharmacological activity?

  • SAR Insights :
  • The 2-chloro group enhances electrophilicity, improving binding to kinase active sites (e.g., RIPK1) .
  • Substitution with bulkier groups (e.g., Br) reduces solubility but increases membrane permeability .
    • Computational Modeling : DFT calculations predict chlorine’s contribution to electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .

Q. What in vitro models are appropriate for evaluating antitumor potential?

  • Cell-Based Assays :
  • Use MTT assays on cancer lines (e.g., HeLa, MCF-7) with EC50_{50} determination.
  • Monitor apoptosis via flow cytometry (Annexin V/PI staining).
    • Target Identification : Screen kinase panels (e.g., EGFR, VEGFR) to pinpoint mechanistic pathways .

Q. How can researchers ensure compound stability during long-term studies?

  • Storage Protocols :
  • Store lyophilized powder at 2–8°C under inert gas (argon) to prevent hydrolysis .
  • Prepare fresh DMSO stock solutions (<1 month at -20°C) to avoid precipitation .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Advanced SAR : Utilize molecular docking (AutoDock Vina) to predict substituent effects on target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.